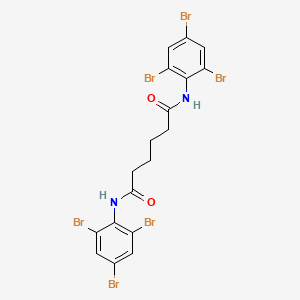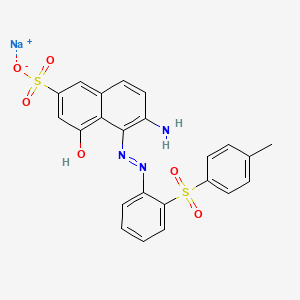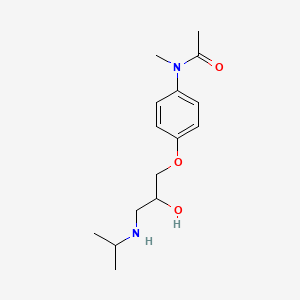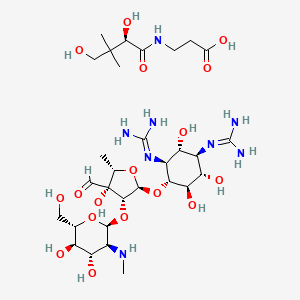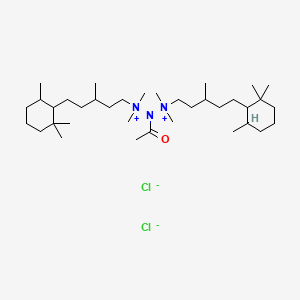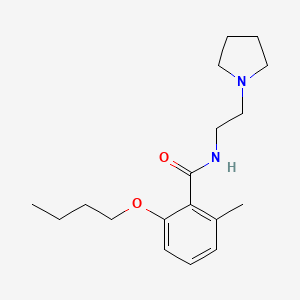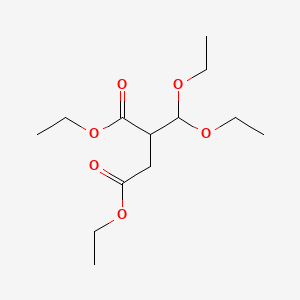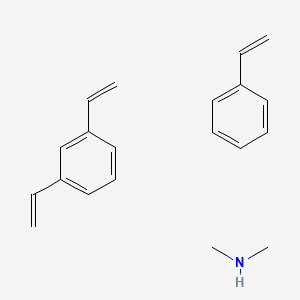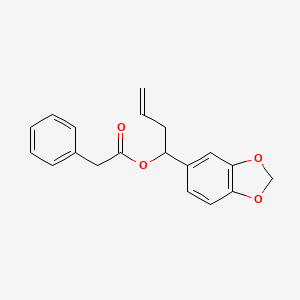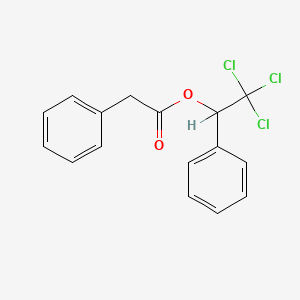![molecular formula C10H11NO2S B13768983 3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione CAS No. 67302-31-2](/img/structure/B13768983.png)
3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrid-2-ylthio)pentane-2,4-dione is an organic compound with the molecular formula C10H11NO2S It is a derivative of pentane-2,4-dione, where a pyridylthio group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrid-2-ylthio)pentane-2,4-dione typically involves the reaction of 2-bromopyridine with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as carbon tetrachloride and catalysts like azobisisobutyronitrile (AIBN). The reaction mixture is refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Pyrid-2-ylthio)pentane-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrid-2-ylthio)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridylthio group to a thiol or a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various substituted derivatives of pentane-2,4-dione .
Scientific Research Applications
3-(Pyrid-2-ylthio)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(Pyrid-2-ylthio)pentane-2,4-dione involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can catalyze various reactions by providing an active site for substrate binding and transformation. The pyridylthio group enhances the compound’s ability to interact with metal ions, making it an effective ligand in catalysis .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: Similar in structure but with a pyridinylmethyl group instead of a pyridylthio group.
3-(Pyrimidin-2-ylthio)pentane-2,4-dione: Contains a pyrimidinylthio group, offering different electronic properties.
3-(4-Nitrophenylazo)-pentane-2,4-dione: Features a nitrophenylazo group, which imparts distinct reactivity and applications.
Uniqueness
3-(Pyrid-2-ylthio)pentane-2,4-dione is unique due to the presence of the pyridylthio group, which enhances its ability to form stable metal complexes. This makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds .
Properties
CAS No. |
67302-31-2 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-pyridin-2-ylsulfanylpentane-2,4-dione |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)10(8(2)13)14-9-5-3-4-6-11-9/h3-6,10H,1-2H3 |
InChI Key |
XPLMQBAWWHRDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


